The Definitive Guide to the Natural Sources of DL-Syringaresinol: A Technical Resource for Researchers
The Definitive Guide to the Natural Sources of DL-Syringaresinol: A Technical Resource for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of DL-Syringaresinol, a lignan with significant therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document details the botanical origins of DL-Syringaresinol, presents quantitative data on its prevalence, outlines detailed experimental protocols for its extraction and analysis, and illustrates key biological pathways it modulates.
Natural Occurrence of DL-Syringaresinol
DL-Syringaresinol is widely distributed throughout the plant kingdom, having been identified in at least 87 species across 40 families.[1] Its presence is notable in various medicinal plants and common dietary sources. The principal plant genera known to contain significant amounts of syringaresinol are Acanthopanax and Albizia.[1]
Key medicinal plant sources include:
-
Acanthopanax senticosus (Siberian Ginseng): The stem bark of this plant is a recognized source of syringaresinol and its glucosides.[2][3][4]
-
Albizia julibrissin (Silk Tree): The stem bark contains syringaresinol and its glycosides.[5][6][7]
-
Panax ginseng (Korean Ginseng): Particularly the berries are a rich source of (+)-syringaresinol.[3][8][9][10][11]
-
Cinnamomum cassia (Chinese Cinnamon): The bark is a known source of syringaresinol.[1]
-
Rubia philippinensis : This plant has been a source for the isolation of (+)-syringaresinol.[1]
-
Magnolia thailandica : A source from which (+)-syringaresinol has been isolated.
Beyond medicinal herbs, DL-Syringaresinol is also present in a variety of foodstuffs, contributing to its dietary intake. These include:
-
Cereals and Grains: Rye, oat, wheat, barley, and maize are sources of syringaresinol.[12]
-
Fruits: Berries such as cloudberry, blackberry, lingonberry, and bilberry, as well as strawberries and oranges, contain this lignan.
-
Vegetables: While generally found in lower concentrations, it is present in various vegetables.[12]
-
Beverages: Red and white wine have been reported to contain syringaresinol.
Quantitative Analysis of Syringaresinol in Natural Sources
The concentration of DL-Syringaresinol can vary significantly depending on the plant species, the part of the plant, and the geographical origin. The following tables summarize the quantitative data available in the scientific literature.
| Plant Source | Plant Part | Syringaresinol Content (mg/100g FW, unless otherwise noted) | Reference(s) |
| Medicinal Plants | |||
| Dendrobium officinale | Stems | 0.637 - 12.034 (μg/g) | |
| Acanthopanax senticosus | Stem Bark | Presence confirmed, quantitative data variable | [2][3][4] |
| Albizia julibrissin | Stem Bark | Presence confirmed, quantitative data variable | [5][6][7] |
| Panax ginseng | Berry | High relative content of (+)-syringaresinol | [3][8][9][10][11] |
| Cereals and Grains | |||
| Rye | Whole grain flour | 0.97 | [13] |
| Common wheat | Whole grain flour | 0.37 | |
| Oat | Whole grain flour | 0.35 | |
| Buckwheat | Whole grain flour | 0.24 | |
| Barley | Whole grain flour | 0.16 | [13] |
| Maize | Whole grain | 0.07 | |
| Bread | Refined flour | 0.04 | |
| Fruits | |||
| Cloudberry | Raw | 0.41 | |
| Blackberry | Raw | 0.19 | |
| Lingonberry | Raw | 0.14 | |
| Bilberry | Raw | 0.12 | |
| Strawberry | Raw | 0.03 (mean) | |
| Beverages | |||
| Red Wine | 0.00343 (mg/100ml, mean) | ||
| White Wine | 0.00145 (mg/100ml, mean) |
Experimental Protocols: From Extraction to Quantification
The isolation and quantification of DL-Syringaresinol from natural sources involve a multi-step process. Below are detailed methodologies for key experimental procedures.
Extraction Methodologies
3.1.1. Solvent Extraction (Maceration and Soxhlet)
This is a conventional method for extracting lignans.
-
Sample Preparation: The plant material (e.g., dried and powdered bark, leaves, or seeds) is prepared.
-
Solvent Selection: A common solvent system is a mixture of dichloromethane and methanol (e.g., 2:1 v/v) or aqueous ethanol (e.g., 80%).[14]
-
Maceration Protocol:
-
The powdered plant material is soaked in the chosen solvent at room temperature for a specified period (e.g., 24-72 hours), often with periodic agitation.
-
The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Soxhlet Protocol:
-
The powdered plant material is placed in a thimble within a Soxhlet apparatus.
-
The solvent is heated, and its vapor bypasses the thimble, condenses, and drips back onto the sample, providing a continuous extraction.
-
This process is typically run for several hours until the extraction is complete.
-
3.1.2. Ultrasound-Assisted Extraction (UAE)
UAE is a more modern and efficient technique that uses acoustic cavitation to enhance extraction.[15]
-
Apparatus: An ultrasonic bath or a probe-type sonicator is used.[16]
-
Protocol for Bark Material:
-
Mix the powdered bark with a suitable solvent (e.g., 65% aqueous methanol) in a flask at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[17]
-
Place the flask in an ultrasonic bath operating at a set frequency (e.g., 40 kHz) and temperature (e.g., 40°C).[17]
-
Sonicate for a predetermined time (e.g., 30 minutes).[17]
-
Filter the extract and repeat the extraction process on the residue for a total of two to three cycles.[17]
-
Combine the filtrates and evaporate the solvent.
-
3.1.3. Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.
-
Apparatus: A supercritical fluid extractor.
-
Protocol for Seed Material:
-
The ground seeds are packed into the extraction vessel.
-
Supercritical CO2, often modified with a co-solvent like ethanol (e.g., 10 mol%), is passed through the vessel at a specific temperature and pressure (e.g., 50°C and 4000 psi).[4]
-
The pressure is then reduced, causing the CO2 to return to a gaseous state and the extracted compounds, including syringaresinol, to precipitate.
-
The extracted material is collected for further purification.
-
Isolation and Purification
Column Chromatography
This is a standard method for isolating specific compounds from a crude extract.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of solvents is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common starting point is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.[14]
-
Protocol:
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the silica gel column.
-
The mobile phase is passed through the column, and fractions are collected at the outlet.
-
Each fraction is analyzed (e.g., by thin-layer chromatography) to identify those containing syringaresinol.
-
Fractions containing the compound of interest are combined and the solvent is evaporated.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[14]
-
Quantification
3.3.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used method for the quantification of phenolic compounds.
-
Instrumentation: An HPLC system equipped with a DAD detector.
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Water, often acidified with a small amount of formic or acetic acid (e.g., 0.1%).
-
Solvent B: Acetonitrile or methanol.
-
-
Protocol:
-
Prepare standard solutions of syringaresinol of known concentrations to create a calibration curve.
-
Prepare the sample by dissolving the extract in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the standard solutions and the sample into the HPLC system.
-
Set the DAD to monitor at the maximum absorbance wavelength for syringaresinol (typically around 280 nm).
-
Identify the syringaresinol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of syringaresinol in the sample by comparing its peak area to the calibration curve.
-
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for quantification, especially in complex matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode.
-
Method:
-
Develop a Multiple Reaction Monitoring (MRM) method by selecting precursor and product ion transitions specific to syringaresinol.
-
Optimize instrument parameters such as collision energy and declustering potential for the selected transitions.
-
The chromatographic separation is similar to the HPLC-DAD method.
-
Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve generated from standards.
-
Biological Signaling Pathways Modulated by DL-Syringaresinol
DL-Syringaresinol exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being particularly well-documented. These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Pathways: NF-κB and MAPK
Syringaresinol has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[19]
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. Syringaresinol can inhibit the phosphorylation of IκB, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[14][20][21][22]
The MAPK pathway, which includes kinases such as p38 and JNK, is also activated by inflammatory stimuli and plays a role in the activation of NF-κB and the production of inflammatory mediators. Syringaresinol has been observed to inhibit the phosphorylation of p38 and JNK, further contributing to its anti-inflammatory effects.
Antioxidant Pathway: Keap1-Nrf2
Syringaresinol has also been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like syringaresinol, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which help to mitigate oxidative stress.[23][24][25]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of DL-Syringaresinol from a plant source.
Conclusion
DL-Syringaresinol is a widely occurring natural lignan with demonstrated therapeutic potential. This guide provides a foundational resource for researchers by consolidating information on its natural sources, quantitative prevalence, and methods for its study. The detailed protocols and pathway diagrams are intended to facilitate further investigation into the pharmacological properties and applications of this promising compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific applications.
References
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- 13. Concentration data for Syringaresinol in Barley, whole grain flour - Phenol-Explorer [phenol-explorer.eu]
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- 19. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | Active IKK Complex phosphorylates NF-kappa-B inhibitor [reactome.org]
- 22. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
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